molecular formula C18H16O6 B6524955 3-(3,4-dimethoxyphenyl)-7-hydroxy-5-methoxy-4H-chromen-4-one CAS No. 929451-07-0

3-(3,4-dimethoxyphenyl)-7-hydroxy-5-methoxy-4H-chromen-4-one

Cat. No.: B6524955
CAS No.: 929451-07-0
M. Wt: 328.3 g/mol
InChI Key: RVBTZQMZDAESAA-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-7-hydroxy-5-methoxy-4H-chromen-4-one is a complex organic compound that belongs to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This particular compound is characterized by its unique structure, which includes a chromen-4-one core substituted with methoxy and hydroxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-7-hydroxy-5-methoxy-4H-chromen-4-one typically involves multiple steps, starting from commercially available reagents. One common synthetic route includes the following steps:

    Formation of the Chromen-4-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromen-4-one core.

    Substitution Reactions:

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-7-hydroxy-5-methoxy-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The methoxy and hydroxy groups can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Methanol, hydroxylating agents

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological activities and properties.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-7-hydroxy-5-methoxy-4H-chromen-4-one has a wide range of scientific research applications:

    Chemistry: Used as a precursor for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its antioxidant and anti-inflammatory properties, which can be beneficial in understanding cellular processes and developing therapeutic agents.

    Medicine: Investigated for its potential anticancer properties and its ability to modulate biological pathways involved in disease progression.

    Industry: Utilized in the development of pharmaceuticals, nutraceuticals, and cosmetic products due to its bioactive properties.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-7-hydroxy-5-methoxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The compound can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

    Anticancer Activity: The compound induces apoptosis in cancer cells by modulating signaling pathways such as the NF-κB and MAPK pathways.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at the 3 and 4 positions.

    3,4-Dimethoxyphenol: Used in the synthesis of benzofuranone derivatives and anti-Alzheimer compounds.

    3,4-Dimethoxyphenylacetonitrile: An intermediate in the synthesis of muscle relaxants and other bioactive compounds.

Uniqueness

3-(3,4-Dimethoxyphenyl)-7-hydroxy-5-methoxy-4H-chromen-4-one is unique due to its specific substitution pattern on the chromen-4-one core, which imparts distinct biological activities. Its combination of methoxy and hydroxy groups enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-7-hydroxy-5-methoxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O6/c1-21-13-5-4-10(6-14(13)22-2)12-9-24-16-8-11(19)7-15(23-3)17(16)18(12)20/h4-9,19H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVBTZQMZDAESAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C(=CC(=C3)O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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